molecular formula C18H16N6OS2 B2360121 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide CAS No. 2097860-56-3

2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide

Cat. No. B2360121
M. Wt: 396.49
InChI Key: AWDGCEFWLSQEMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide is a useful research compound. Its molecular formula is C18H16N6OS2 and its molecular weight is 396.49. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Heterocyclic Compound Development

Research has been conducted on the synthesis of innovative heterocycles incorporating a thiadiazole moiety, which are assessed for their insecticidal properties against Spodoptera littoralis. This involves the use of precursor compounds for synthesizing various heterocyclic compounds, indicating a potential application in developing new insecticides (A. Fadda et al., 2017).

Coordination Complexes and Antioxidant Activity

Studies on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives reveal the effect of hydrogen bonding on the self-assembly process. These complexes exhibit significant antioxidant activity, highlighting their potential use in therapeutic applications and materials science (K. Chkirate et al., 2019).

Antiulcer Drug Development

Research into the synthesis and antiulcer activities of imidazo[1,2-a]pyridinylethylbenzothiazoles and benzimidazoles provides insights into their potential as histamine H2-receptor antagonists and anti-stress ulcer agents, indicating applications in the development of antiulcer drugs (Y. Katsura et al., 1992).

Metabolic Stability Improvement in PI3K/mTOR Inhibitors

Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explore various heterocycles to improve metabolic stability. This research aims to develop more stable and effective therapeutic agents for cancer treatment (Markian M Stec et al., 2011).

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6OS2/c25-16(12-26-18-23-13-3-1-2-4-15(13)27-18)21-7-9-24-10-8-22-17(24)14-11-19-5-6-20-14/h1-6,8,10-11H,7,9,12H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDGCEFWLSQEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCCN3C=CN=C3C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide

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